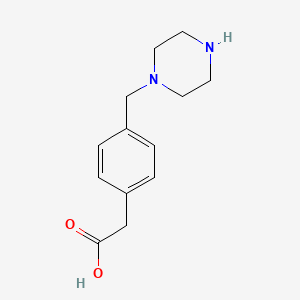
4-(4,5-ジメチル-1H-イミダゾール-2-イル)ピペリジン二塩酸塩
説明
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3 and its molecular weight is 252.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物に類似した化合物が合成され、枯草菌、大腸菌、破傷風菌、肺炎球菌、およびチフス菌などのさまざまな細菌に対する抗菌活性が評価されています .
蛍光化学センサー
特定のイミダゾール誘導体は、金属イオンの検出のための高感度蛍光化学センサーの構築に使用されてきました . これらは、Fe 3+ 金属イオンの検出のための選択的な蛍光センサーとして機能することができます .
置換イミダゾールの合成
この化合物は、さまざまな日常的な用途で使用される機能性分子の重要な構成要素である置換イミダゾールのクラスに属します . 置換イミダゾールの位置選択的合成における最近の進歩が強調されています .
5. 鉄(II)塩化物錯体の合成におけるリガンド 類似の化合物は、鉄(II)塩化物錯体の合成におけるリガンドとして使用されてきました . IR分光法、EXAFS分光法、静磁化率研究、および量子化学計算の結果に基づいて、錯体の配位部位の構造に関する結論が得られました .
治療の可能性
イミダゾール誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗蠕虫、抗真菌、および潰瘍誘発などのさまざまな生物学的活性を示します .
作用機序
Target of Action
Compounds containing an imidazole ring, such as this one, are known to have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
生化学分析
Biochemical Properties
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to interact with heme-containing enzymes such as cytochrome P450 . This interaction can lead to the inhibition or activation of these enzymes, thereby influencing various metabolic pathways. Additionally, the compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. The imidazole ring in the compound can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are crucial for the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride in laboratory settings have been studied extensively. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and moisture . In in vitro studies, the compound has shown long-term effects on cellular function, including sustained changes in gene expression and metabolic activity . In in vivo studies, the compound’s effects can vary over time, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism can also be influenced by cofactors such as NADPH and FAD .
Transport and Distribution
The transport and distribution of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions are crucial for the compound’s biological activity and pharmacokinetics.
Subcellular Localization
The subcellular localization of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is essential for its activity and function. The compound can be targeted to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This targeting is mediated by specific signals and post-translational modifications that direct the compound to its site of action . The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9;;/h9,11H,3-6H2,1-2H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBQCMJCGPCALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)

![3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472419.png)











